molecular formula C14H16N4O2 B6471078 4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2640818-84-2

4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6471078
CAS No.: 2640818-84-2
M. Wt: 272.30 g/mol
InChI Key: SFSCXCBKVRHQLO-UHFFFAOYSA-N
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Description

4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with an azetidine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzoxazole with azetidine and piperazine derivatives under controlled conditions. The reaction may require catalysts such as molecular iodine and may be accelerated using microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzoxazole or azetidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is unique due to its combination of benzoxazole, azetidine, and piperazine rings, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

IUPAC Name

4-[1-(1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13-9-17(6-5-15-13)10-7-18(8-10)14-16-11-3-1-2-4-12(11)20-14/h1-4,10H,5-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSCXCBKVRHQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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